Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride
Overview
Description
“Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride” is a complex organic compound. It likely contains a cyclopentanecarboxylic acid moiety, an amide group, and a pyrazolyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . The amide group could potentially be introduced through a reaction with an appropriate amine .Scientific Research Applications
Antiglaucoma Activity
Cyclopentanecarboxylic acid derivatives, particularly those related to pyrazole carboxylic acids, have been studied for their potential antiglaucoma activity. A study by Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives and investigated their effects on carbonic anhydrase isoenzymes, which are relevant in the treatment of glaucoma. These derivatives were found to be potent inhibitors, suggesting potential application in antiglaucoma therapies (Kasımoğulları et al., 2010).
Antimicrobial Activity
Research by Ram et al. (1989) explored the synthesis of 4-Amino-3-pyrazolo-1,2,4-triazoles, which are structurally related to cyclopentanecarboxylic acid derivatives, and evaluated their antimicrobial properties. Although these specific compounds did not show significant activity, this area of research highlights the potential of such derivatives in antimicrobial applications (Ram et al., 1989).
Synthetic Chemistry and Derivative Formation
Yakovenko et al. (2020) conducted research on the synthesis of pyrazolo[4,3-b]pyridine derivatives, demonstrating the versatility of cyclopentanecarboxylic acid derivatives in forming complex heterocyclic compounds. Such compounds have potential applications in various fields of chemistry and pharmacology (Yakovenko et al., 2020).
Agricultural Chemistry
Beck et al. (1988) described the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters, closely related to cyclopentanecarboxylic acid derivatives, into cyano esters. These cyano esters serve as precursors to chemical hybridizing agents in wheat and barley, indicating an application in agricultural chemistry (Beck et al., 1988).
Antitumor Agents
Yoshida et al. (2005) synthesized derivatives based on pyrazole carboxylic acid amides, showcasing their potential as antitumor agents. These compounds, particularly those with selective cytotoxicity against tumorigenic cell lines, highlight the therapeutic potential of cyclopentanecarboxylic acid derivatives in oncology (Yoshida et al., 2005).
properties
IUPAC Name |
N-[2-(4-aminopyrazol-1-yl)ethyl]cyclopentanecarboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c12-10-7-14-15(8-10)6-5-13-11(16)9-3-1-2-4-9;;/h7-9H,1-6,12H2,(H,13,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTCNYBEZWYSAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2C=C(C=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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